4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole
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Description
“4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 2044773-09-1 . It has a molecular weight of 180.21 . It is usually in the form of a powder .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11BrN2O2. The molecular weight is 259.103.Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 259.103. The compound is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antimicrobial and Antifungal Applications
Antibacterial and Antifungal Activities
Bromination of pyrazole compounds has led to the development of derivatives with significant antibacterial and antifungal activities. These activities have been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and fungi like Aspergilus flavus and Aspergillus niger (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).
Antifungal and Antibacterial Properties of Derivatives
Novel derivatives of pyrazole, including those incorporating bromo compounds, have shown promising antimicrobial properties, especially against pathogenic yeast and moulds. This includes compounds like 4-acetyl-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole and others (Farag, Mayhoub, Barakat, & Bayomi, 2008).
Cancer Research
Anti-Proliferative Agents
Pyrazole derivatives, particularly those involving bromo compounds, have been identified as potential antiproliferative agents, showing efficacy against cancer cell lines such as HCT-116. These compounds offer a new avenue in cancer therapy (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Cytotoxicity Against Cancer Cells
Research has found that certain pyrazole compounds exhibit cytotoxic effects against cancer cells, including breast cancer and leukemia cells, through mechanisms like apoptosis induction (Ananda, Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017).
Chemical Synthesis and Reactivity
Synthesis and Structural Elucidation
The synthesis of pyrazole Schiff bases and their structural elucidation have been explored, contributing to the understanding of supramolecular architectures and hydrogen bonding in these compounds (Feng, Guo, Sun, & Zhao, 2018).
Innovative Synthesis Methods
Advanced methods like microwave synthesis have been employed to create new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, enhancing the efficiency of creating these compounds (Raval, Desai, & Desai, 2012).
Development of Antidiabetic Compounds
Pyrazole-based heterocycles attached to sugar moieties have been synthesized, showing moderate anti-diabetic activity. This represents a significant step in creating new therapies for diabetes (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).
Properties
IUPAC Name |
4-bromo-5-(3,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12-8(6(10)4-11-12)9-2-3-13-5-7(9)14-9/h4,7H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSDPHLCAMFTKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C23CCOCC2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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